molecular formula C5H8O2 B1287558 1-Cyclopropyl-2-hydroxyethanone CAS No. 42251-78-5

1-Cyclopropyl-2-hydroxyethanone

Cat. No. B1287558
CAS RN: 42251-78-5
M. Wt: 100.12 g/mol
InChI Key: BGNOMPKCDKPRRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclopropanes are a class of compounds characterized by a three-membered ring structure that imparts unique chemical and physical properties. The compound "1-Cyclopropyl-2-hydroxyethanone" is not directly mentioned in the provided papers, but the research on cyclopropane derivatives and related structures can offer insights into its potential characteristics and reactivity. Cyclopropanes are known for their synthetic versatility and are used as building blocks in organic synthesis due to their reactivity and ability to participate in various chemical transformations .

Synthesis Analysis

The synthesis of cyclopropane derivatives can be achieved through multiple routes. For example, cyclopropanone hemiacetals, oxaspiropentanes, and alkylidenecyclopropanes are some of the precursors used to generate substituted cyclopropanes . Cyclopropanone equivalents, such as 1-(arylsulfonyl)cyclopropanol, can be prepared from reactions involving cyclopropanone ethyl hemiacetal and are used to synthesize compounds like 1-alkynyl cyclopropylamines . Additionally, 1-piperidino-1-trimethylsilyloxycyclopropane, derived from 3-chloropropionic acid, serves as a cyclopropanone equivalent in the synthesis of various heterocycles . These methods highlight the diverse synthetic strategies that can be employed to create cyclopropane-containing molecules, which could be applied to the synthesis of "1-Cyclopropyl-2-hydroxyethanone."

Molecular Structure Analysis

The molecular structure of cyclopropane derivatives is often confirmed using techniques such as NMR, FT-IR, MS, and X-ray crystallography. Computational studies, such as TD-DFT, are also used to investigate the molecular structure and are found to be in good agreement with experimental data . The crystal structure of a related compound, 1-(cyano(4-methoxyphenyl)methyl)cyclohexyl acetate, was determined by X-ray crystallography, revealing details such as the chair conformation of the cyclohexane ring and the presence of intermolecular hydrogen bonds . These analytical methods are essential for characterizing the structure of "1-Cyclopropyl-2-hydroxyethanone" and understanding its chemical behavior.

Chemical Reactions Analysis

Cyclopropane derivatives undergo a variety of chemical reactions. For instance, 1-acetoxycyclopropanol can react with different nucleophiles via cyclopropanone, which is present in a small equilibrium concentration9. The reactivity of cyclopropanes with nucleophiles is a key feature that can be exploited in synthetic applications, such as the formation of cyclopropanols and bicyclic tertiary alcohols . The synthesis of 1-cyano-2-(trichloroethyl)cyclopropanes involves a sequence of reactions including homolytic displacement, demonstrating the potential for radical-mediated transformations in cyclopropane chemistry .

Physical and Chemical Properties Analysis

The physical and chemical properties of cyclopropane derivatives are influenced by their three-membered ring structure. The ring strain in cyclopropanes contributes to their high reactivity, making them susceptible to ring-opening reactions. The presence of substituents on the cyclopropane ring can further modify the compound's reactivity and physical properties. For example, the introduction of hydroxy or carbonyl groups can affect the compound's polarity, solubility, and potential for intermolecular interactions . These properties are important to consider when studying "1-Cyclopropyl-2-hydroxyethanone," as they will influence its behavior in chemical reactions and potential applications.

Scientific Research Applications

Cyclopropane, a structural component of 1-Cyclopropyl-2-hydroxyethanone, is a significant structure in many compounds and demonstrates various biological activities such as antifungal, antibacterial, antiviral, and some enzyme inhibition activities . It’s also used in the synthesis of spirocyclopropane annelated to six- and five-member rings . But these are general applications of cyclopropane, not specifically 1-Cyclopropyl-2-hydroxyethanone.

Cyclopropyl groups are an appealing substituent to use in drug design because they impart constraint in aliphatic systems while retaining a high fraction of sp3 . The ring strain produces shorter, stronger, more polarised C-H bonds that impart some novel properties . The ring system features in numerous FDA-approved small molecule drugs, with many more in preclinical and clinical trials .

For example, the classic example of pitavastatin uses a cyclopropyl ring to divert metabolism away from CYP3A4 in favour of clinically insignificant minimal metabolism by CYP2C9, thus reducing potential DDIs . Also, Roche’s RNA splice modifier risdiplam, approved for the treatment of spinal muscular atrophy, contains a cyclopropyl group .

Safety And Hazards


  • Warning : 1-Cyclopropyl-2-hydroxyethanone may cause skin and eye irritation.

  • Precautions : Handle with care, wear appropriate protective equipment, and work in a well-ventilated area.


Future Directions

Future research on 1-Cyclopropyl-2-hydroxyethanone should explore:



  • Biological Activity : Investigate its potential as a drug candidate or enzyme inhibitor.

  • Synthetic Applications : Develop novel synthetic methodologies using this compound.

  • Structural Modifications : Explore derivatives with improved properties.


properties

IUPAC Name

1-cyclopropyl-2-hydroxyethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O2/c6-3-5(7)4-1-2-4/h4,6H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGNOMPKCDKPRRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

100.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Cyclopropyl-2-hydroxyethanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Cyclopropyl-2-hydroxyethanone
Reactant of Route 2
1-Cyclopropyl-2-hydroxyethanone
Reactant of Route 3
1-Cyclopropyl-2-hydroxyethanone
Reactant of Route 4
1-Cyclopropyl-2-hydroxyethanone
Reactant of Route 5
1-Cyclopropyl-2-hydroxyethanone
Reactant of Route 6
1-Cyclopropyl-2-hydroxyethanone

Citations

For This Compound
3
Citations
BA Berglund - 1993 - search.proquest.com
… 1-cyclopropyl-2-hydroxyethanone (7 c) in CDc1 … The only isolated product from the reaction with cyclopropylmet hyl ket one ( 6 c.) was 1cyclopropyl-2-hydroxyethanone (7 c) . An *H …
Number of citations: 2 search.proquest.com
SE O'Toole, CA Rose, S Gundala… - The Journal of …, 2011 - ACS Publications
It has been shown for the first time that triazolium precatalysts promote (in the presence of base) highly chemoselective crossed acyloin condensation reactions between aliphatic and …
Number of citations: 124 pubs.acs.org
C Rose - 2012 - epub.uni-regensburg.de
The present dissertation deals with novel carbene catalyzed processes for C–C and C–O bond formation. Chapter 1 covers (chemo- and/or stereo-)selective nucleophilic acylation …
Number of citations: 5 epub.uni-regensburg.de

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.